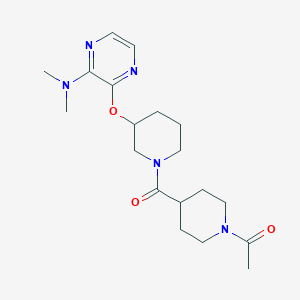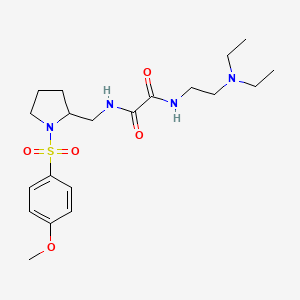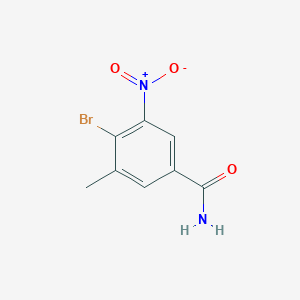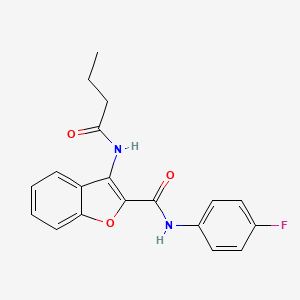
1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H29N5O3 and its molecular weight is 375.473. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogen-Bonding Patterns in Enaminones
Research has identified hydrogen-bonding patterns in enaminones, which include compounds structurally related to the query chemical. These patterns are characterized by bifurcated intra- and intermolecular hydrogen bonding, forming centrosymmetric dimers and chains through weak interactions. Such insights contribute to understanding the crystal structures and potential applications in materials science (Balderson et al., 2007).
Synthesis and Reactivity
Another area of application involves the synthesis of organic compounds through chemical reactions involving similar structures. For instance, the reaction of certain diones with diethyl oxalate has led to the creation of pyran derivatives, which are obtained in high yields through acid-catalyzed deformylative rearrangement. Such synthetic routes are essential for developing new pharmaceuticals and organic materials (Obydennov et al., 2014).
Novel Compound Synthesis
The chemical reactivity of similar structures has been exploited to synthesize new compounds with potential applications in drug development and bioactive materials. For example, unexpected ring-opening reactions of pyranone derivatives have been studied for synthesizing new oligonucleotide stabilization agents (Sottofattori et al., 2002).
Functionalized α, β-Unsaturated γ-Butyrolactones
Research on ring contraction of pyranones has led to the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones. These compounds have applications in organic synthesis, potentially leading to the development of novel pharmaceuticals and agrochemicals (Sil et al., 2004).
Antimicrobial Activity
Some compounds structurally related to the query chemical have shown significant antimicrobial activity. For example, novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives have exhibited moderate effects against bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Fluorescence Emission
The synthesis and study of 2-pyrone derivatives related to the query chemical have revealed fluorescence emission properties. These compounds can serve as red fluorescent compounds, indicating potential applications in materials science for creating light-emitting devices and sensors (Mizuyama et al., 2008).
特性
IUPAC Name |
1-[4-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3/c1-14(25)23-11-6-15(7-12-23)19(26)24-10-4-5-16(13-24)27-18-17(22(2)3)20-8-9-21-18/h8-9,15-16H,4-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJSKHWWYOSZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)


![1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2703623.png)




![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2703632.png)
![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B2703633.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-pentanamidobenzofuran-2-carboxamide](/img/structure/B2703634.png)
![4-[6-Chloro-2-(difluoromethyl)quinazolin-4-yl]-1-(2-fluoropyridine-4-carbonyl)-1,4,7-triazecan-8-one](/img/structure/B2703635.png)
